

An In-depth Technical Guide to the Physicochemical Properties of N-Stearoyltyrosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Stearoyltyrosine*

Cat. No.: *B15184855*

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N-Stearoyl-L-tyrosine is a long-chain N-acyl amino acid, a class of endogenous lipid signaling molecules.[1] Structurally, it consists of the amino acid L-tyrosine linked to stearic acid, an 18-carbon saturated fatty acid, via an amide bond.[1] This modification significantly increases the lipophilicity of the parent amino acid, enabling it to participate in various biological processes at the cellular membrane level. N-acyl amino acids, including **N-Stearoyltyrosine**, are increasingly recognized for their diverse physiological roles, from inflammation and pain modulation to neuroprotection, making them an area of active research for therapeutic applications.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, experimental methodologies, and known signaling pathways of **N-Stearoyltyrosine**.

Physicochemical Properties

The physicochemical characteristics of **N-Stearoyltyrosine** are fundamental to understanding its biological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. Quantitative data, largely derived from predictive modeling due to the compound's specialized nature, are summarized below.

Property	Value	Source
Molecular Formula	C ₂₇ H ₄₅ NO ₄	Human Metabolome Database[1]
Average Molecular Weight	447.66 g/mol	Human Metabolome Database
Monoisotopic Mass	447.334858933 Da	Human Metabolome Database
IUPAC Name	(2S)-2-(octadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid	PubChem
Melting Point	Not Available	-
Water Solubility	0.0002 g/L (Predicted)	ALOGPS
LogP (Octanol-Water Partition Coefficient)	7.74 (Predicted)	ALOGPS
pKa (Strongest Acidic)	3.91 (Predicted)	ChemAxon
pKa (Strongest Basic)	1.34 (Predicted)	ChemAxon

Experimental Protocols

Synthesis: Schotten-Baumann Reaction

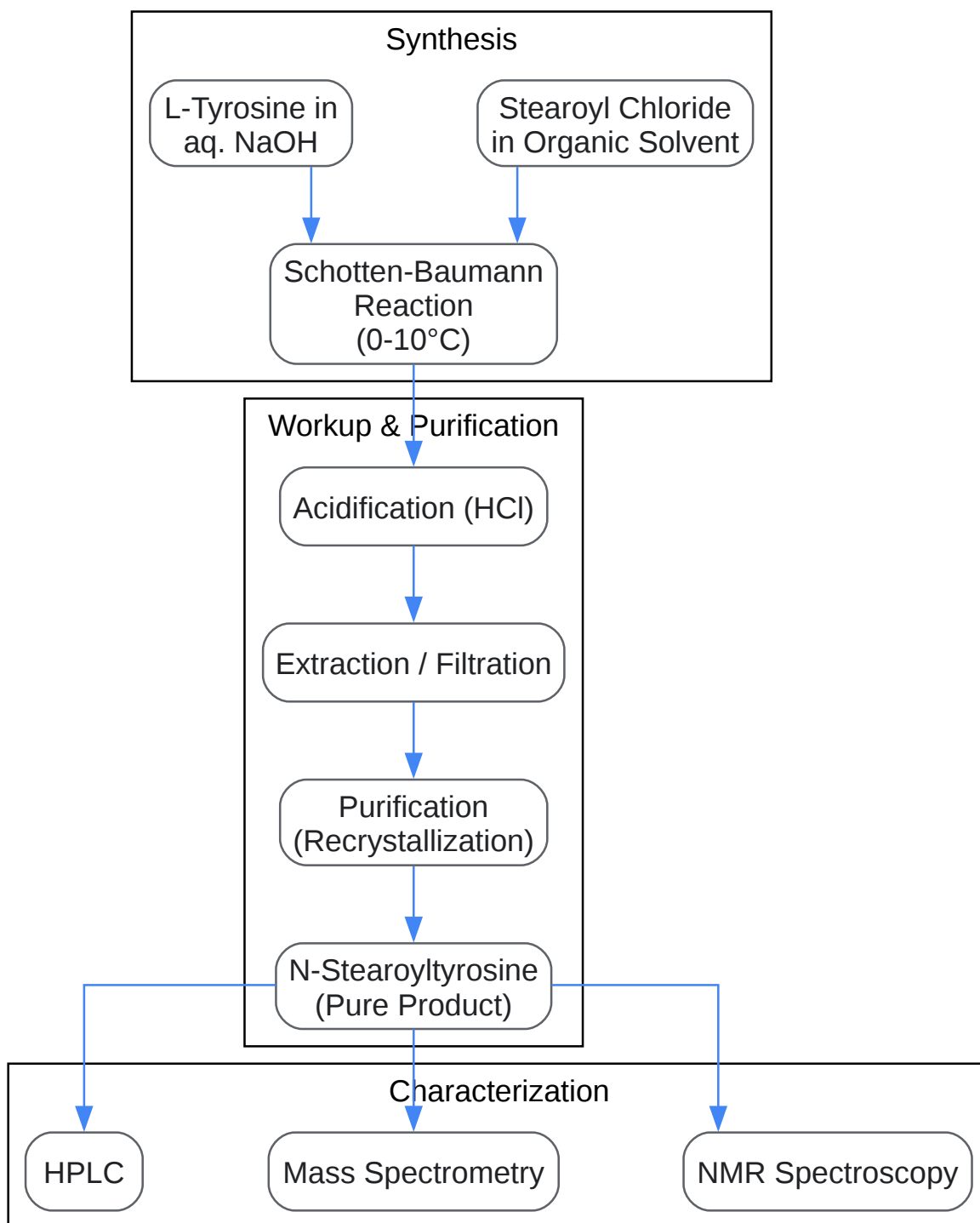
The synthesis of **N-Stearoyltyrosine** is typically achieved via the Schotten-Baumann reaction, which acylates the amino group of L-tyrosine with stearoyl chloride under basic conditions. This method is robust for forming amide bonds and is widely used for preparing N-acyl amino acids.

Methodology:

- Dissolution of Amino Acid:** Dissolve L-tyrosine in an aqueous solution of sodium hydroxide (e.g., 2M NaOH). The base deprotonates the carboxylic acid and amino groups, increasing the nucleophilicity of the amine. The solution should be cooled in an ice bath to 10-15°C to control the reaction's exothermicity and minimize hydrolysis of the acyl chloride.
- Acylation:** While vigorously stirring the cooled tyrosine solution, slowly add stearoyl chloride (dissolved in a water-immiscible organic solvent like dichloromethane or diethyl ether)

dropwise. The reaction occurs at the interface of the two phases. The base in the aqueous phase neutralizes the hydrochloric acid (HCl) byproduct as it is formed, driving the reaction to completion.

- **Reaction Monitoring:** Maintain the reaction at a low temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting L-tyrosine.
- **Acidification and Extraction:** After the reaction is complete, acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of ~2. This protonates the carboxylic acid group of the product, making it less water-soluble and causing it to precipitate or move into the organic layer.
- **Isolation:** If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the product can be extracted from the aqueous phase using an organic solvent like ethyl acetate.
- **Purification:** The crude product is then washed with water to remove any remaining salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Stearoyl-L-tyrosine.



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Caption: General workflow for the synthesis and characterization of **N-Stearoyltyrosine**.

Characterization Techniques

1. High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized **N-Stearoyltyrosine** and for quantification. A reverse-phase C18 column is typically employed.

- Mobile Phase: A gradient of water (often with 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
- Detection: UV detection is suitable due to the presence of the tyrosine chromophore (typically monitored around 274 nm).
- Expected Retention: Due to its high lipophilicity, **N-Stearoyltyrosine** will have a significantly longer retention time compared to the parent L-tyrosine. A predicted retention time on a specific UPLC C18 column is 9.27 minutes.

2. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and structural integrity of the compound. Electrospray ionization (ESI) is a common technique for N-acyl amino acids.

- Expected Ion: In positive ion mode, the protonated molecule $[M+H]^+$ at m/z 448.34 would be expected.
- Fragmentation (MS/MS): Tandem mass spectrometry can provide structural information. A characteristic fragmentation pattern for N-acyl tyrosine derivatives involves the cleavage of the amide bond, leading to a prominent fragment ion corresponding to the tyrosine moiety. The protonated tyrosine fragment would appear at m/z 182.08, which can further lose a molecule of water and carbon monoxide to produce a fragment at m/z 136.08.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural elucidation. 1H and ^{13}C NMR spectra are standard.

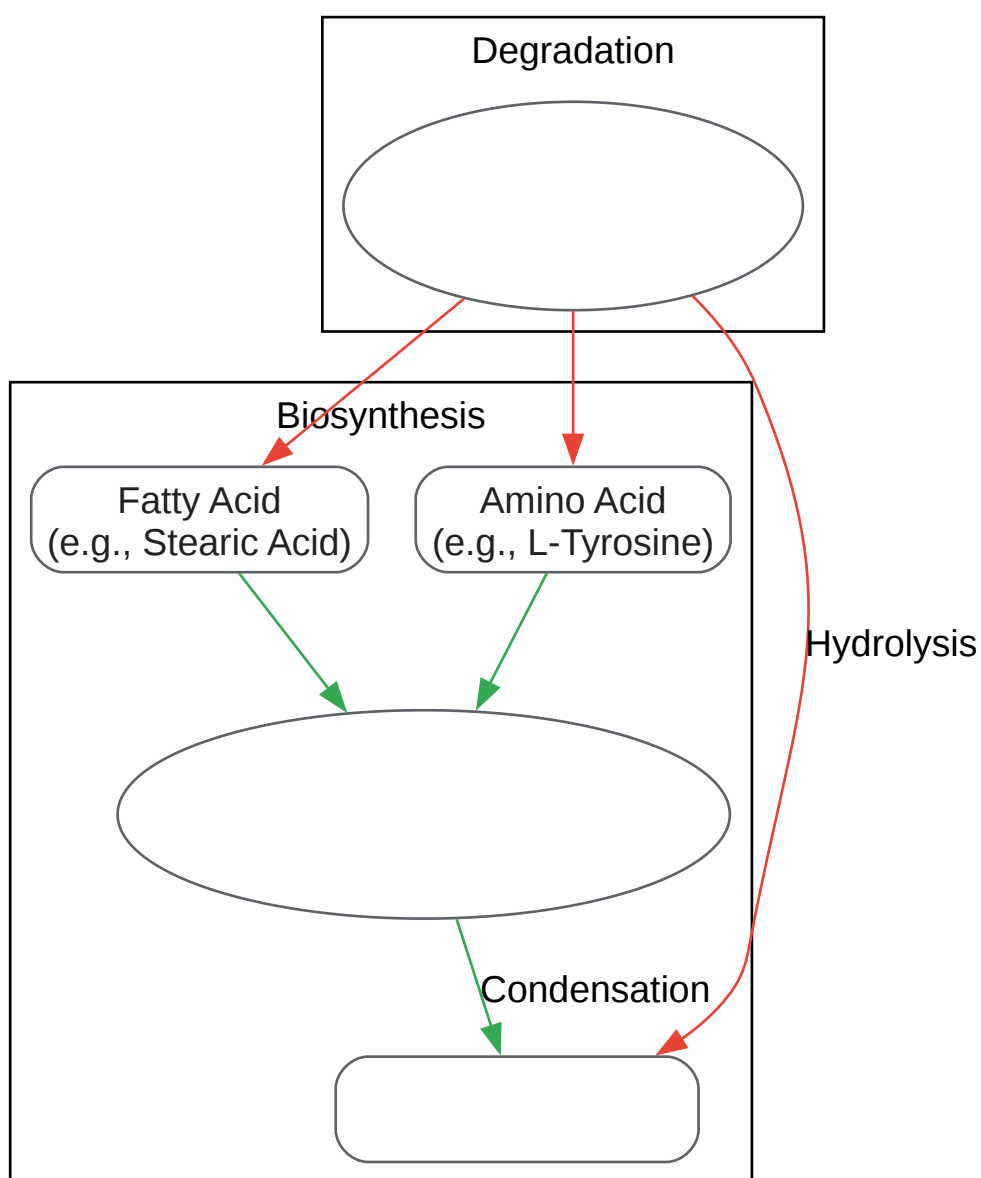
- Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform ($CDCl_3$) or dimethyl sulfoxide ($DMSO-d_6$), is used.
- 1H NMR: Expected signals would include aromatic protons from the tyrosine ring, the alpha-proton of the amino acid backbone, and a complex series of overlapping signals from the

long aliphatic stearoyl chain.

- ^{13}C NMR: A ^{13}C NMR spectrum is available in the SpectraBase database, confirming the presence of the expected carbon environments. Key signals would include the carbonyl carbons of the amide and carboxylic acid, aromatic carbons, and the aliphatic carbons of the stearoyl chain.

Biological Activity and Signaling Pathways

N-acyl amino acids (NAAs) are a class of lipid mediators that regulate various physiological processes. Their cellular levels are controlled by a balance of synthesis and degradation.



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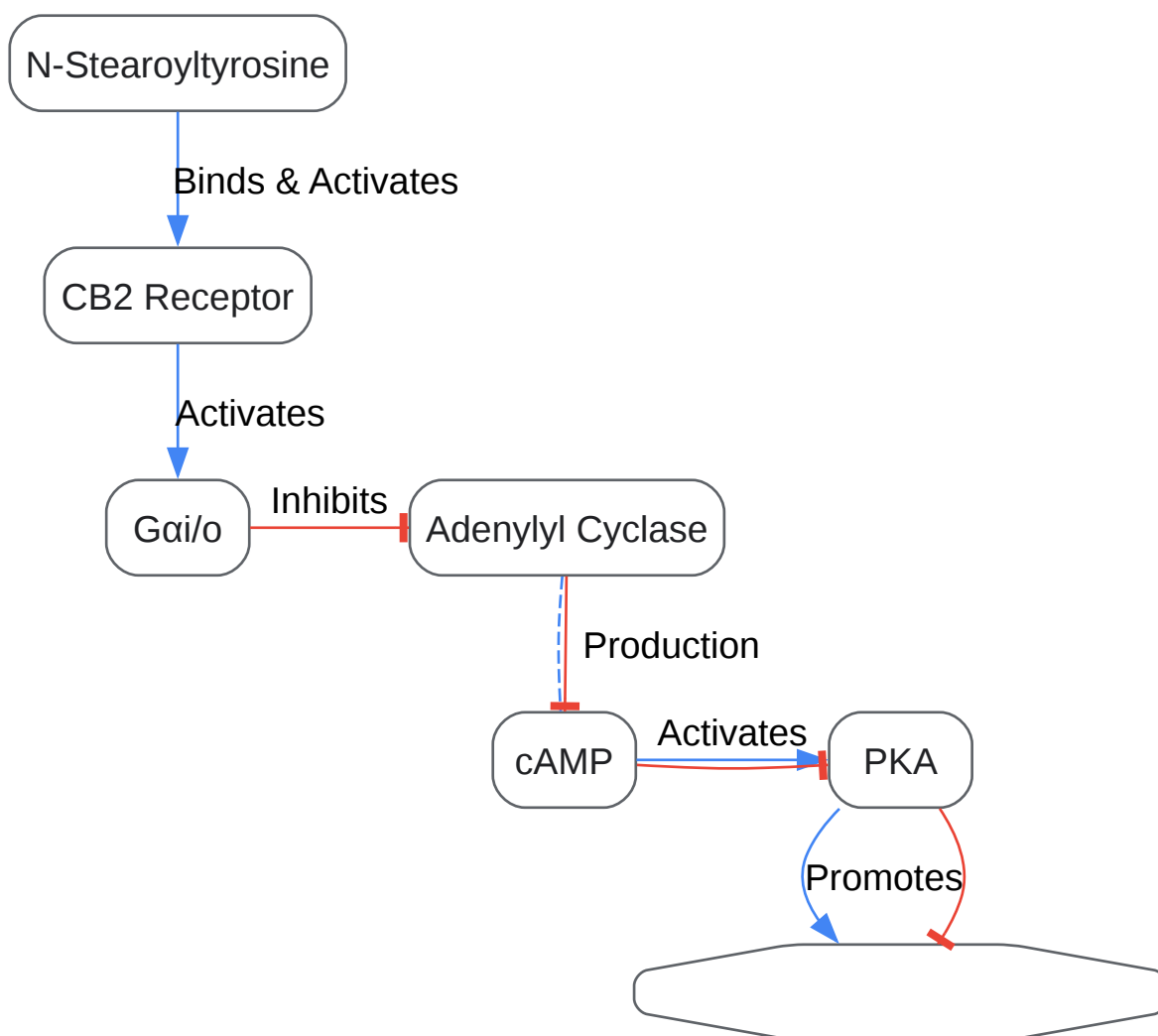
Caption: General metabolic pathway of N-acyl amino acids like **N-Stearoyltyrosine**.

The biosynthesis of many NAAs is catalyzed by peptidase M20 domain containing 1 (PM20D1), which facilitates the condensation of a fatty acid with an amino acid. Degradation is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the constituent fatty acid and amino acid.

N-Stearoyltyrosine Signaling via the CB2 Receptor

N-Stearoyltyrosine has been shown to exert neuroprotective effects. Specifically, it can inhibit the senescence of neural stem/progenitor cells that is induced by the amyloid-beta (A β) 1-42 peptide, a key factor in Alzheimer's disease. This protective action is mediated through the cannabinoid receptor 2 (CB2).

The CB2 receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gai/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to lower activity of Protein Kinase A (PKA), a key downstream effector. This cascade ultimately results in the inhibition of cellular senescence, promoting cell survival and proliferation.



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References

- 1. Human Metabolome Database: Showing metabocard for N-Stearoyl tyrosine (HMDB0062343) [hmdb.ca]
- 2. N-Stearoyl-L-Tyrosine Inhibits the Senescence of Neural Stem/Progenitor Cells Induced by A β 1–42 via the CB2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of N-Stearoyltyrosine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15184855#physicochemical-properties-of-n-stearoyltyrosine>]

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